molecular formula C10H10N2 B7980973 1-Methylisoquinolin-3-amine

1-Methylisoquinolin-3-amine

Cat. No.: B7980973
M. Wt: 158.20 g/mol
InChI Key: LXCFBXJAERRYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylisoquinolin-3-amine is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinolines are structurally similar to quinolines, with a nitrogen atom in the second position of the benzene ring. This compound is characterized by a methyl group attached to the nitrogen atom at the third position of the isoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinolin-3-amine can be synthesized through several methods, including the Biltz synthesis and the Pictet-Spengler reaction. The Biltz synthesis involves the reaction of ortho-nitrobenzaldehyde with acetone in the presence of ammonia and a reducing agent. The Pictet-Spengler reaction, on the other hand, involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinolin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of isoquinoline derivatives with reduced functional groups.

  • Substitution: Substitution reactions can produce a variety of substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

1-Methylisoquinolin-3-amine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methylisoquinolin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 3-Methylisoquinolin-1-amine

  • 3-Methylisoquinolin-5-amine

  • 1-Methoxyisoquinolin-3-amine

Properties

IUPAC Name

1-methylisoquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFBXJAERRYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=CC=C12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dry flask under N2 containing methyllithium (13 mL, 21 mmol) in THF (40 mL) at 0° C. was added a solution of 2-(cyanomethyl)benzonitrile (1.00 g, 7.03 mmol) in THF (20 mL) dropwise. After 10 minutes the ice bath was removed and the mixture was allowed to warm to ambient temperature. The mixture was quenched with saturated aqueous NH4Cl and then concentrated. The mixture was extracted twice with CH2Cl2, and the combined organic extracts were washed with brine and dried (Na2SO4). Purification by chromatography (SiO2, 10% acetone/hexanes) afforded the title compound 0.71 g (79% yield). MS (ESI) m/z 159 (M+H)+.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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